molecular formula C18H24N2O4 B2645225 [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate CAS No. 526190-52-3

[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate

Cat. No.: B2645225
CAS No.: 526190-52-3
M. Wt: 332.4
InChI Key: ZHKPOYLGGDPLED-UHFFFAOYSA-N
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Description

[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is a bifunctional piperidine derivative featuring two piperidine-1-carboxylate moieties symmetrically attached to a central phenyl ring. The tert-butyl or benzyl protecting groups commonly used in its synthesis (e.g., as seen in tert-butyl piperidine-1-carboxylate derivatives) enhance stability during multi-step synthetic routes .

Properties

IUPAC Name

[4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(19-11-3-1-4-12-19)23-15-7-9-16(10-8-15)24-18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPOYLGGDPLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331438
Record name [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

526190-52-3
Record name [4-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Orexin Type 2 Receptor Agonism

One of the most promising applications of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is its function as an orexin type 2 receptor agonist. Orexin receptors play a crucial role in regulating wakefulness, appetite, and energy expenditure. By activating these receptors, this compound may help in managing sleep disorders such as narcolepsy and conditions related to obesity.

  • Mechanism of Action : The compound binds to orexin receptors in the central nervous system, stimulating wakefulness and potentially improving sleep regulation. Studies suggest that compounds with similar structures exhibit significant activity at orexin receptors, indicating that [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate may have similar effects.

Potential Treatment for Type 2 Diabetes

Research indicates that [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate may positively influence glucose homeostasis, suggesting potential applications in treating type 2 diabetes. This effect could be linked to its action on orexin receptors, which are involved in metabolic processes.

Synthesis and Chemical Reactions

The synthesis of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate involves several key steps typical of piperidine derivatives. The reactions are sensitive to various conditions such as temperature and solvent choice, which can significantly impact yield and purity.

Synthesis Pathway

The general synthesis pathway includes:

  • Formation of the piperidine ring.
  • Introduction of the phenyl group via carbonyl linkage.
  • Carboxylation to form the final product.

Case Study: Orexin Receptor Agonists

A study focused on the pharmacological profiles of various orexin receptor agonists highlighted the potential of compounds like [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate in treating sleep disorders. The findings demonstrated that these compounds could effectively enhance wakefulness in animal models, supporting their therapeutic use.

Case Study: Diabetes Management

In another research study, derivatives similar to [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate were tested for their ability to modulate glucose levels in diabetic models. Results indicated that these compounds could improve insulin sensitivity and glucose uptake, marking them as potential candidates for diabetes treatment .

Summary of Findings

Application AreaMechanism/EffectReferences
Orexin Type 2 Receptor AgonismStimulates wakefulness; regulates sleep patterns
Type 2 Diabetes TreatmentImproves glucose homeostasis; enhances insulin sensitivity

Mechanism of Action

The mechanism of action of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Functional Group Comparisons

Compound Name (Source) Core Structure Key Substituents Biological Relevance
[4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate (Target) Phenyl with dual piperidine-1-carboxylates Two ester-linked piperidine groups Hypothesized enzyme/protein modulation
5-[4-Fluoro-2-(4-piperidyl)phenyl]-3H-oxazol-2-one (31b, ) Piperidine-phenyl-oxazolone Oxazolone moiety, fluorine substituent Potential kinase or protease inhibition
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3, ) Piperidine-piperazine-ethyl ester Methoxyphenyl, piperazine linkage CNS-targeted activity (inferred)
(3,5-Dichlorophenyl)methyl piperidine-1-carboxylate (1, ) Piperidine with dichlorophenylmethyl ester Chlorine substituents, sulfamoyl carbamate Enhanced binding affinity (e.g., enzyme inhibition)
SL 82.0715 () Piperidineethanol with fluorophenyl/chlorophenyl Fluorophenyl, chlorophenyl groups NMDA receptor antagonism

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance metabolic stability and binding affinity, as seen in fluorophenyl (31b, ) and dichlorophenyl (Compound 1, ) derivatives.
  • Bulkier Substituents : Tert-butyl groups (e.g., in ) improve synthetic handling but may reduce solubility compared to benzyl or ethyl esters () .

Key Observations :

  • Protection Strategies : tert-Butyl groups () are favored for stability during heterocycle formation, while benzyl esters () offer easier deprotection under mild conditions .
  • Coupling Agents : TMSOTf and Et3N () are effective for activating carbonyl intermediates, critical for constructing complex esters like the target compound .

Key Observations :

  • Lipophilicity : Dual ester groups in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., sulfamoyl in Compound 1, ).
  • Safety: Piperidine derivatives generally require precautions against dermal/ocular exposure, as noted in safety data sheets () .

Biological Activity

The compound [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate , also referred to as 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate, is a synthetic organic molecule notable for its potential biological activities. With the molecular formula C18H24N2O4C_{18}H_{24}N_{2}O_{4} and a molecular weight of approximately 332.394 g/mol, this compound features two piperidine rings linked by a carbonyl-oxyphenyl group, which contributes to its pharmacological properties.

Structural Characteristics

The unique structure of this compound is characterized by:

  • Two piperidine rings : These contribute to the compound's ability to interact with various biological targets.
  • Carbamate and carboxylate functional groups : These groups enhance the compound's receptor selectivity and biological activity compared to simpler analogs.
Feature Description
Molecular Formula C18H24N2O4
Molecular Weight 332.394 g/mol
Functional Groups Carbamate, Carboxylate

Orexin Receptor Agonism

Research indicates that compounds related to [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate exhibit significant biological activities, particularly as orexin type 2 receptor agonists . This interaction is crucial in regulating sleep-wake cycles and appetite, making it a candidate for treating conditions such as:

  • Narcolepsy
  • Obesity

Antimicrobial and Anticancer Properties

Emerging studies have explored the antimicrobial and anticancer properties of this compound. For instance, derivatives of piperidine have been reported to show:

  • Antimicrobial activity against various pathogens.
  • Anticancer effects , potentially through mechanisms involving apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds, providing insights into their mechanisms and efficacy:

  • Orexin Receptor Studies : A study demonstrated that derivatives targeting orexin receptors could modulate appetite regulation effectively, suggesting potential therapeutic applications in metabolic disorders .
  • Anticancer Activity : Research on piperidine derivatives revealed that certain compounds could inhibit cell proliferation in breast cancer models, indicating a promising avenue for developing anticancer agents .
  • Antimicrobial Effects : A recent investigation into piperidine-based compounds highlighted their effectiveness against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

The biological activity of [4-(Piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate is believed to involve:

  • Receptor Binding : The compound’s structure allows it to bind selectively to orexin receptors, influencing neuropeptide signaling pathways.
  • Enzyme Modulation : Interaction with specific enzymes may lead to altered metabolic pathways, contributing to its therapeutic effects.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and oxidizers .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate esterification .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., chloroformate addition) to reduce side reactions .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of intermediates .
  • Real-time monitoring : Use 1H^{1}\text{H} NMR to track reaction progress and adjust stoichiometry dynamically .

What analytical techniques are critical for characterizing purity and structure?

Q. Advanced

Technique Application Example Data Reference
HRMS Molecular weight validation[M+Na]+^+: 360.1564 (calc. 360.1570)
13C^{13}\text{C} NMR Carbonyl group identificationδ 155.4 (carbamate), 197.8 (ester)
HPLC Purity assessmentRetention time: 12.3 min (99% purity)
X-ray crystallography Stereochemical confirmationPiperidine ring puckering parameters

How should discrepancies in reported biological activities of similar derivatives be addressed?

Q. Advanced

  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, concentration ranges) to isolate variables .
  • Structural analogs : Compare enantiomers (e.g., (3S,4R) vs. (3R,4S)) to assess stereochemical impacts on receptor binding .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., fluorophenyl vs. benzyl) with activity trends .

What strategies resolve conflicting reactivity data with nucleophiles?

Q. Advanced

  • Steric mapping : Use DFT calculations to model nucleophile access to the carbamate group .
  • Competitive experiments : Compare reaction rates of primary (e.g., NH3_3) vs. bulky nucleophiles (e.g., tert-butylamine) in THF .
  • pH dependence : Adjust reaction pH to modulate nucleophilicity (e.g., amine protonation at low pH) .

How to design metabolism studies for this compound?

Q. Advanced

  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled analog to track metabolic pathways in vitro (e.g., liver microsomes) .
  • LC-MS/MS : Identify phase I/II metabolites via fragmentation patterns (e.g., hydroxylation, glucuronidation) .
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorescent substrates .

What role does the piperidine moiety play in chemical reactivity?

Q. Basic

  • Steric hindrance : The piperidine ring restricts conformational flexibility, favoring regioselective reactions at the carbamate group .
  • Basicity : Piperidine’s pKa (~11) facilitates deprotonation in nucleophilic substitutions .
  • Hydrogen bonding : Piperidine N-H groups stabilize transition states in ester hydrolysis .

How to mitigate decomposition during long-term storage?

Q. Advanced

  • Lyophilization : Convert to stable amorphous solid via freeze-drying in inert atmosphere .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
  • Accelerated aging : Monitor degradation kinetics at 40°C/75% RH to predict shelf life .

What computational methods predict biological target interactions?

Q. Advanced

  • Molecular dynamics : Simulate binding to GPCRs (e.g., neurotensin receptors) using homology models .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .
  • ADMET prediction : Use QSAR models to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

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